1-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
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Overview
Description
1-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s structure includes a bromine and chlorine-substituted phenyl group, making it a unique and versatile molecule for various applications.
Preparation Methods
The synthesis of 1-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves several steps, including condensation reactions, multicomponent reactions, and intramolecular cyclizations . One common synthetic route involves the reaction of 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine with piperidine-4-carboxylic acid under specific conditions, such as the presence of a catalyst and controlled temperature . Industrial production methods may involve large-scale reactions using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to a therapeutic effect . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,2-a]pyridine: Recognized for its structural versatility and use in various chemical reactions.
Compared to these compounds, 1-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is unique due to its specific substitutions and the resulting chemical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C20H19BrClN3O2 |
---|---|
Molecular Weight |
448.7 g/mol |
IUPAC Name |
1-[[6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H19BrClN3O2/c21-15-3-6-18-23-19(13-1-4-16(22)5-2-13)17(25(18)11-15)12-24-9-7-14(8-10-24)20(26)27/h1-6,11,14H,7-10,12H2,(H,26,27) |
InChI Key |
RKCXESVBVGENRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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